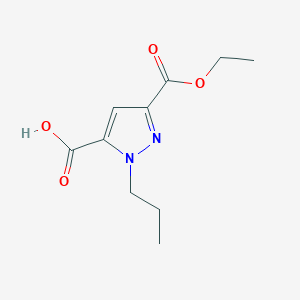![molecular formula C23H16BrN3 B2446599 1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-28-1](/img/structure/B2446599.png)
1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the pyrazoloquinoline family of compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Biological Activities and Supramolecular Structures
1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and its derivatives show a range of biological activities. For instance, hydrazone derivatives exhibit diverse biological activities, while pyrazolo[3,4-b]quinoline derivatives demonstrate antimicrobial and antiviral properties. These new derivatives are of significant value due to these biological activities. The molecular and supramolecular structures of these compounds, such as the formation of sheets and chains through hydrogen bonds and π-π stacking interactions, are also of interest in scientific research (Kumara et al., 2016).
Synthesis Methods and Spectral Properties
The synthesis of 1H-pyrazolo[4,3-c]quinolines involves a variety of methods. A notable method includes the closed ring reaction of 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles with 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids. This method is efficient for constructing condensed pyrazoles ring systems under mild conditions, using readily accessible materials, and is beneficial for large-scale, economical synthesis. The spectral properties of these new compounds are also a focal point of study (Ren, 2005).
Optical Absorption and Quantum-Chemical Simulations
Experimental studies and quantum chemical simulations (PM3 and AM1 methods) have been conducted on pyrazolo[3,4-b]quinoline derivatives. These studies reveal similarities in the absorption spectra of various derivatives, characterized by strong absorption bands in the 200–500 nm spectral range. The substitution of methyl groups by phenyl groups causes substantial changes in the absorption spectra, highlighting the effect of molecular structure on optical properties (Koścień et al., 2003).
Synthesis of Related Condensed Heterocyclic Systems
Research also involves the synthesis of new pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and other related condensed heterocyclic systems. These compounds have been synthesized using various reactants like benzaldehyde, acetylacetone, and ethyl acetoacetate. Such research expands the potential applications of these compounds in various fields, including materials science and pharmaceuticals (Bakhite, 2001).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFKWRSAXOAXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2446517.png)

![2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride](/img/structure/B2446519.png)





![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)


![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B2446538.png)
